2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide
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Overview
Description
2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide is a complex organic compound with a unique structure that includes a phenylimidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide typically involves multiple steps. One common approach is the condensation of 4-methoxyphenethylamine with phenylisocyanate to form an intermediate, which is then cyclized to produce the imidazolidinone core. The final step involves the acylation of the imidazolidinone with phenylacetyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The imidazolidinone ring can be reduced to form a more saturated ring system.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation of the methoxy group yields a phenol, while reduction of the imidazolidinone ring produces a more saturated ring system .
Scientific Research Applications
2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid: Similar in structure but with a furochromen core.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Contains a dioxaborolane ring instead of an imidazolidinone.
Uniqueness
2-{3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl}-N-phenylacetamide is unique due to its specific imidazolidinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C26H25N3O4 |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
2-[3-[2-(4-methoxyphenyl)ethyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-phenylacetamide |
InChI |
InChI=1S/C26H25N3O4/c1-33-22-14-12-19(13-15-22)16-17-28-23(18-24(30)27-20-8-4-2-5-9-20)25(31)29(26(28)32)21-10-6-3-7-11-21/h2-15,23H,16-18H2,1H3,(H,27,30) |
InChI Key |
VWLACYIGFFDLES-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CCN2C(C(=O)N(C2=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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